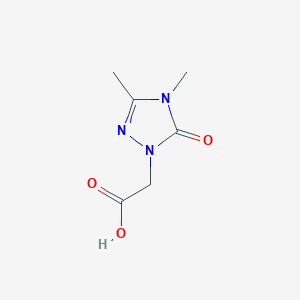
2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid
Übersicht
Beschreibung
2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their wide range of biological activities and are often explored for their potential as pharmaceutical agents. The structure of such compounds is characterized by a 1,2,4-triazole ring, which can undergo various chemical reactions and modifications to yield new derivatives with potentially enhanced or altered biological properties.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds, such as (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, involves acylation followed by Michael addition . Similarly, the synthesis of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters can be performed by alkylation or etherification reactions . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be elucidated using techniques such as X-ray diffraction and quantum chemical calculations . These methods allow for the determination of the conformation of the molecule in the crystal and gas phases, respectively. For closely related compounds, the presence of substituents on the triazole ring can influence the molecular conformation and the dynamics of the molecule .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions. For example, the ring-opening reaction of 2-phenyl-4,4-dimethyl-2-oxazolin-5-one with amino acid esters is catalyzed by acetic acid . This suggests that acetic acid derivatives of 1,2,4-triazoles might also participate in similar reactions. Additionally, the isomerization of 1-aminobarbituric acids to 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl) aliphatic acids indicates that the triazole ring can be transformed under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are crucial for their biological activity and pharmaceutical applications. The study of acid-base properties of triazole-thio(sulfo)acetic acids reveals the influence of substituents on the acidity of the compounds . This information is essential for understanding the absorption and bioavailability of these compounds in biological systems. The physical-chemical properties such as melting points, elemental composition, and spectroscopic data are also important for characterizing these compounds .
Wissenschaftliche Forschungsanwendungen
Polymethylated DOTA Ligands
Research on polymethylated DOTA ligands, such as M4DOTA and M4DOTMA, has highlighted the potential of these compounds in creating sterically crowded lanthanide chelates. These chelates have applications in magnetic resonance imaging (MRI) as they exhibit high symmetry and rigidity, contributing to their effectiveness as contrast agents. The study by Ranganathan et al. (2002) demonstrates how methyl substitution affects the conformational mobility and relaxivity of these complexes, which is crucial for their performance in MRI applications (Ranganathan et al., 2002).
Heterocyclic Compounds Synthesis
The synthesis and study of esthers of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids by Salionov (2015) highlight the diverse biological activities these compounds can exhibit, including analgesic, neuroleptic, and antimicrobial effects. This research underlines the role of such heterocyclic compounds in the development of new pharmaceuticals (Salionov, 2015).
Photovoltaic Materials
Khan et al. (2019) focused on designing triazatruxene-based donor materials with promising photovoltaic parameters for organic solar cells. The study explored modifications of acceptor moiety to enhance the optoelectronic properties of these materials, aiming to improve the efficiency of photovoltaic devices. This research demonstrates the potential of using such compounds in the development of renewable energy technologies (Khan et al., 2019).
Green Chemistry Applications
Tortoioli et al. (2020) reported an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. This method is noted for its environmental benefits, highlighting the role of green chemistry in developing safer and more sustainable industrial processes (Tortoioli et al., 2020).
Anti-inflammatory Agents
The synthesis and evaluation of 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives as anti-inflammatory agents were investigated by Nikalje et al. (2015). The study underscores the pharmaceutical application of such compounds in treating inflammation, with promising results in both in vitro and in vivo models (Nikalje et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect a broad range of biological activities, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could suggest good bioavailability for this compound.
Result of Action
Related compounds have been shown to have a broad range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Eigenschaften
IUPAC Name |
2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-4-7-9(3-5(10)11)6(12)8(4)2/h3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURXDKGHEOCVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3018395.png)
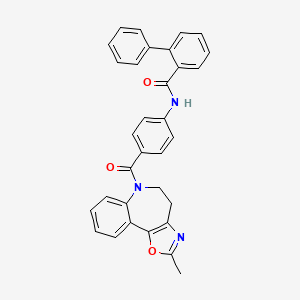


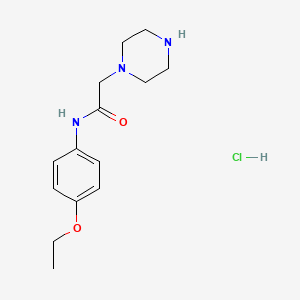
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)
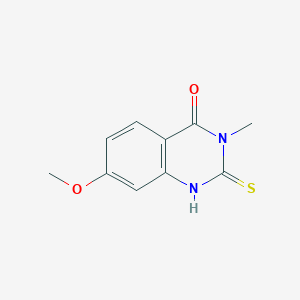
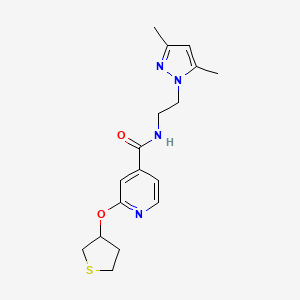
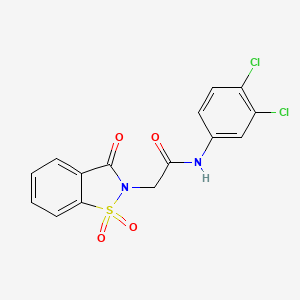
![N-[(1-propylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B3018412.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B3018414.png)

